L-Alanine-3-13C

Catalog No.
S683500
CAS No.
65163-25-9
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-3-13C

CAS Number

65163-25-9

Product Name

L-Alanine-3-13C

IUPAC Name

(2S)-2-amino(313C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1

InChI Key

QNAYBMKLOCPYGJ-IJGDANSWSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][C@@H](C(=O)O)N

L-alanine is one of the most abundant amino acids found in proteins. It is a non-essential amino acid, meaning the body can synthesize it. L-Alanine-3-¹³C has a carbon-13 isotope incorporated at the third position of its carbon backbone (¹³C replaces the usual ¹²C). This isotopic substitution is crucial for various scientific techniques (1: ).


Molecular Structure Analysis

L-alanine-3-¹³C shares the same structure as L-alanine, with a central carbon atom bonded to an amino group (NH₂), a methyl group (CH₃), a carboxylic acid group (COOH), and a hydrogen atom (H). The key feature is the presence of the ¹³C isotope at the third carbon position. This ¹³C has a slightly different magnetic resonance property compared to the usual ¹²C, making it detectable using Nuclear Magnetic Resonance (NMR) spectroscopy (2: ).


Chemical Reactions Analysis

L-alanine-3-¹³C participates in the same chemical reactions as L-alanine, including:

  • Peptide bond formation: L-alanine can polymerize with other amino acids to form peptides and proteins. The ¹³C label can be tracked during protein synthesis studies using NMR (3).
  • Transamination: L-alanine can be converted to other amino acids through transamination reactions. The ¹³C label allows researchers to trace the metabolic fate of L-alanine in an organism (4: ).
  • Decarboxylation: L-alanine can be decarboxylated to form pyruvate, an essential intermediate in cellular respiration. The ¹³C label can be used to study the metabolic flux through this pathway (5)).

Physical And Chemical Properties Analysis

The physical and chemical properties of L-alanine-3-¹³C are very similar to those of L-alanine, with some minor differences due to the presence of the ¹³C isotope. Here's available data:

  • Molecular formula: CH₃¹³CH(NH₂)COOH (1: )
  • Molecular weight: 91.09 g/mol (slightly higher than unlabeled L-alanine due to ¹³C) (1: )
  • Melting point: Around 314.5 °C (decomposition) (1: ) (Similar to L-alanine)
  • Solubility: Soluble in water (1: ) (Similar to L-alanine)
  • Protein synthesis and turnover (6)
  • Metabolic pathways involving alanine (7: )
  • Cellular uptake and utilization of amino acids (8: )

Metabolic Studies

L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:

  • Alanine synthesis and degradation pathways: By observing the incorporation of ¹³C into different molecules, researchers can determine the specific steps involved in alanine synthesis and degradation within the system [].
  • Gluconeogenesis: L-Alanine-3-13C can be used to study the process of gluconeogenesis, where glucose is synthesized from non-carbohydrate precursors. By tracing the ¹³C label into glucose molecules, researchers can gain insights into the contribution of alanine to glucose production [].
  • Interorgan amino acid exchange: The use of L-Alanine-3-13C in conjunction with other stable isotope tracers allows researchers to investigate the exchange of amino acids between different organs and tissues, providing valuable information about inter-organ communication and nutrient transport [].

Protein NMR Spectroscopy

The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:

  • Determine protein structure: By analyzing the chemical shifts and interactions of ¹³C nuclei within the protein, researchers can gain detailed information about the protein's three-dimensional structure [].
  • Study protein dynamics: The relaxation properties of ¹³C nuclei can reveal information about the movement and flexibility of different regions within the protein molecule [].

Other Applications

L-Alanine-3-13C also finds use in other areas of scientific research, such as:

  • Mass spectrometry studies: The distinct mass of L-Alanine-3-13C compared to the unlabeled form allows for its specific detection and quantification in complex mixtures using mass spectrometry techniques [].
  • Drug discovery and development: L-Alanine-3-13C can be used to study the metabolism and interactions of potential drug candidates, aiding in the development of new therapeutic agents [].

XLogP3

-3

Sequence

A

Wikipedia

L-Alanine-3-13C

Dates

Modify: 2023-08-15

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